COX Inhibition vs. Prodrug
In vitro assays demonstrate that floctafenic acid is a more potent inhibitor of both COX-1 and COX-2 compared to its parent prodrug, floctafenine [1]. This finding is crucial as floctafenic acid is the active metabolite responsible for the in vivo pharmacological effects following floctafenine administration [1].
| Evidence Dimension | In vitro COX inhibition potency |
|---|---|
| Target Compound Data | More potent than floctafenine for both COX-1 and COX-2 |
| Comparator Or Baseline | Floctafenine (prodrug) |
| Quantified Difference | More potent (specific IC50 values not provided in the source) |
| Conditions | In vitro COX-1 and COX-2 inhibition assay (human whole blood) |
Why This Matters
This confirms that procurement of floctafenic acid is essential for studies requiring direct inhibition of COX enzymes, as the prodrug itself is less active.
- [1] Maenthaisong R, Tacconelli S, Sritara P, et al. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects. Int J Immunopathol Pharmacol. 2013;26(2):403-417. doi:10.1177/039463201302600213 View Source
